Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride
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Overview
Description
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 . It is used in various research areas such as neurology, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, addiction, pain, and inflammation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula Cl.COC(=O)[C@H]1CN[C@@H]2Cc3c[nH]c4cccc([C@H]2C1)c34 . This structure indicates the presence of a chlorine atom (Cl), a methyl ester group (COC=O), and a complex ergoline structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at -20°C for optimal preservation . More specific physical and chemical properties such as solubility, density, boiling point, and melting point were not found in the search results.Scientific Research Applications
Radiolabeling for Receptor Studies
Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride has been used in radiolabeling studies. For example, [14C]-Labeled {[trans-(8 β)]-6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester (Z)-2-butenedioate (1:1)} (LY281067) was synthesized for receptor studies. The [14C] label was introduced into the carboxyl group attached to the 8 position of the ergoline nucleus, indicating its stability to metabolism (Marzoni, Wheeler, & Garbrecht, 1988).
Serotonin Receptor Antagonist Research
Research has explored the use of this compound derivatives as serotonin receptor antagonists. For instance, the pharmacological activity of 1-isopropyl dihydrolysergic acid, a major metabolite of ergoline esters like sergolexole (LY281067), was studied for its antagonism of 5-HT2 receptors (Cohen, Parli, & Fuller, 1989).
Structural Activity Relationship Studies
This compound has been used in structure-activity relationship studies to understand how different substituents affect serotonin receptor affinity. A study examined various cycloalkyl esters of (8 beta)-6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid for their ability to block vascular 5HT2 receptors (Garbrecht, Marzoni, Whitten, & Cohen, 1988).
Safety and Hazards
While specific safety and hazard information for Ergoline-8β-carboxylic Acid Methyl Ester Hydrochloride was not found in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
CAS No. |
1075250-77-9 |
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Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 |
IUPAC Name |
methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10;/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3;1H/t10-,12-,14-;/m1./s1 |
InChI Key |
MNGVCYYSNDLSFI-SRVRJAHMSA-N |
SMILES |
COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1.Cl |
Synonyms |
Methyl 9,10-Dihydro-6-norlysergate Hydrochloride; Methyl ergoline-8β-carboxylate Hydrochloride; 6-Nor-9,10-dihydrolysergic Acid Methyl Ester Hydrochloride; (8β)-Ergolinecarboxylic Acid Methyl Ester Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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